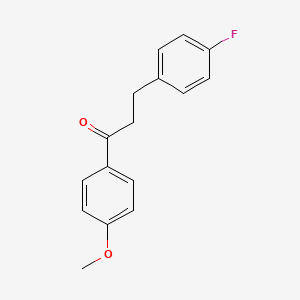

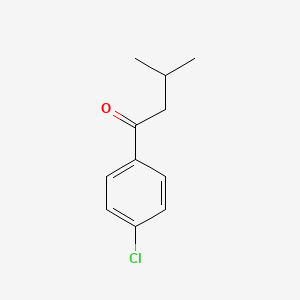

3-(4-Fluorophenyl)-4'-methoxypropiophenone

説明

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

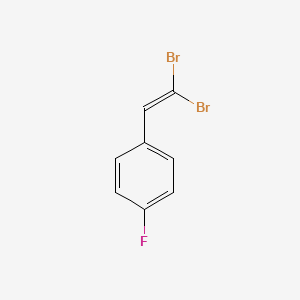

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product.Molecular Structure Analysis

This involves the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.科学的研究の応用

Synthesis and Material Development

- Hexadeuterated Diethylstilbestrol Synthesis : The compound was used in the synthesis of hexadeuterated diethylstilbestrol, highlighting its role in advanced chemical synthesis processes (Derks & Wynberg, 1983).

- Friedel–Crafts Acylation : It served as an intermediate in the production of fine chemicals and pharmaceuticals, synthesized via Friedel–Crafts acylation of anisole with propionic anhydride (Yadav & George, 2006).

Pharmaceutical Research

- Discovery of Met Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to the compound , were identified as potent and selective Met kinase inhibitors (Schroeder et al., 2009).

- Development of Antitumor Agents : The compound was involved in the synthesis and preclinical evaluation of new antitumor agents, demonstrating its utility in cancer research (Chou et al., 2010).

Polymer and Materials Science

- Poly(arylene ether sulfone) Synthesis : Used in the synthesis of a new sulfonated side-chain grafting unit for the development of comb-shaped poly(arylene ether sulfone) copolymers, demonstrating applications in materials science (Kim, Robertson, & Guiver, 2008).

Chemistry and Catalysis

- Catalysis in Chemical Reactions : Showed utility in the study of chemical reactions like electrophilic ipso-cyclization of N-(p-methoxyaryl)propiolamides (Tang, Yin, Tang, & Li, 2008).

- Photochemical Probes : The compound was used in photochemical studies, specifically in the photochemical probes of conformational mobility in liquid crystals (Workentin, Fahie, & Leigh, 1991).

Safety And Hazards

This involves a discussion of the compound’s toxicity, its potential hazards, how to handle it safely, and what to do in case of an accident.

将来の方向性

This could involve a discussion of potential future research directions, such as new reactions that the compound could undergo, new uses for the compound, or new methods for synthesizing it.

特性

IUPAC Name |

3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSZPMGLWZECGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469023 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-4'-methoxypropiophenone | |

CAS RN |

886620-76-4 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1354194.png)

![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)